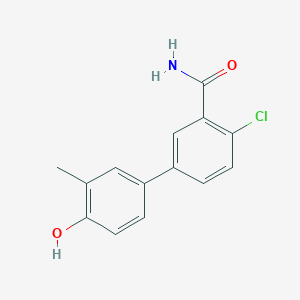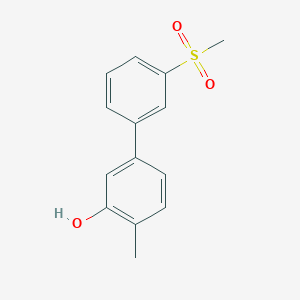
5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% (CMCM) is a synthetic organic compound that has been used in a variety of scientific research applications, including chemical synthesis, drug development, and biochemical research. CMCM is a white crystalline solid with a melting point of 154-157°C and a molecular weight of 293.8 g/mol. It is soluble in water, ethanol, and other organic solvents. CMCM is a versatile compound that can be used in a variety of applications due to its unique chemical properties.
Scientific Research Applications
5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% has been used in a variety of scientific research applications, including chemical synthesis, drug development, and biochemical research. In chemical synthesis, 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% is used as a reagent to synthesize a variety of compounds, including amines, heterocycles, and other organic compounds. In drug development, 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% has been used to study the structure-activity relationships of new drugs. In biochemical research, 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% has been used to study the interactions between proteins and small molecules.
Mechanism of Action
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% is not well understood. However, it is believed to act as a chelating agent, forming complexes with metal ions and other molecules. This allows it to bind to proteins and other molecules, which can then be studied in further detail.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% are not well understood. However, it is believed to act as a chelating agent, forming complexes with metal ions and other molecules. This can lead to various effects, including inhibition of enzymes and other proteins, as well as changes in cellular signaling pathways.
Advantages and Limitations for Lab Experiments
The main advantage of 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% is its versatility, which makes it suitable for a wide range of scientific applications. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% is not very stable and can be easily degraded by light and air. Additionally, it can react with other compounds, which can lead to unwanted side reactions.
Future Directions
The future directions for 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% research include further investigation into its mechanism of action and biochemical and physiological effects. Additionally, further studies should be conducted to determine the optimal conditions for its synthesis and stability. Other potential research areas include the development of new methods for its synthesis, as well as the development of new applications for 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95%. Additionally, further research should be conducted to explore the potential toxicity of 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95%, as well as its potential uses in drug development.
Synthesis Methods
5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% can be synthesized through a variety of methods, including the reaction of 4-chlorobenzaldehyde and 3-methylbenzaldehyde in the presence of anhydrous sodium carbonate and piperidine. The reaction is carried out at room temperature and yields 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% as a white crystalline solid. Other synthesis methods include the reaction of 4-chlorobenzaldehyde and 3-methylbenzaldehyde in the presence of anhydrous sodium carbonate and piperidine. The reaction is carried out at room temperature and yields 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% as a white crystalline solid.
properties
IUPAC Name |
2-chloro-5-(3-hydroxy-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-8-4-10(6-11(17)5-8)9-2-3-13(15)12(7-9)14(16)18/h2-7,17H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTVNKSNDLZDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683994 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-62-7 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372261.png)










